Donafenib

Hepatocellular carcinoma first-line therapy overall survival

Donafenib (Sorafenib-d3) is the deuterated multikinase inhibitor approved in China (2021) for first-line unresectable HCC. Head-to-head ZGDH3 trial data show superior median OS (12.1 vs 10.3 months; HR 0.831, P=0.0245) and 24% fewer grade ≥3 adverse events (38% vs 50%) versus sorafenib. Achieves ~3.5-fold higher accumulation ratio due to the deuterium kinetic isotope effect and lacks amide hydrolysis metabolite M6. Non-interchangeable with non-deuterated TKIs. For preclinical HCC models, deuterated DMPK studies, or combination immunotherapy research.

Molecular Formula C21H16ClF3N4O3
Molecular Weight 467.8 g/mol
CAS No. 1130115-44-4
Cat. No. B1684356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDonafenib
CAS1130115-44-4
SynonymsDonafenib;  CM-4307;  CM 4307;  CM4307.
Molecular FormulaC21H16ClF3N4O3
Molecular Weight467.8 g/mol
Structural Identifiers
SMILESCNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
InChIInChI=1S/C21H16ClF3N4O3/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,28,29,31)/i1D3
InChIKeyMLDQJTXFUGDVEO-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Donafenib (CAS 1130115-44-4) Procurement Guide: Deuterated Sorafenib Derivative with Phase III Head-to-Head Superiority Data


Donafenib (Zepsun®) is an orally active, deuterated derivative of the multikinase inhibitor sorafenib, functioning as a small-molecule inhibitor of vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and Raf kinases [1]. The compound is a proprietary deuterated small molecule developed by Suzhou Zelgen Biopharmaceuticals, distinguished by the substitution of three hydrogen atoms with deuterium on the methyl group of the sorafenib scaffold, a modification that confers altered metabolic stability via the kinetic isotope effect [2]. Donafenib received regulatory approval in China in June 2021 for the first-line treatment of unresectable hepatocellular carcinoma (HCC) in patients without prior systemic therapy [3].

Donafenib vs. Sorafenib: Why Direct Substitution Is Not Supported by Pharmacokinetic and Clinical Evidence


Although donafenib is structurally derived from sorafenib, the deuterium-for-hydrogen substitution at the methyl position fundamentally alters its metabolic fate and clinical profile, precluding interchangeable use. The kinetic isotope effect conferred by deuteration strengthens the carbon-deuterium bond, reducing oxidative metabolism by cytochrome P450 enzymes and shifting the metabolite profile [1]. Notably, the amide hydrolysis metabolite M6, which is present in sorafenib metabolism, is absent in donafenib, indicating a divergent metabolic pathway that may contribute to differential toxicity and efficacy [2]. Furthermore, the ZGDH3 phase II-III trial (NCT02645981) established that donafenib at 200 mg twice daily is not merely non-inferior but statistically superior to sorafenib at 400 mg twice daily for overall survival in advanced HCC, with a distinct safety profile characterized by reduced grade ≥3 drug-related adverse events [3]. These pharmacokinetic and clinical divergences demonstrate that donafenib and sorafenib are not therapeutically equivalent and cannot be substituted without compromising clinical outcomes.

Donafenib Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decisions


ZGDH3 Phase II-III Trial: Donafenib Demonstrates Statistically Significant Overall Survival Superiority Over Sorafenib

In the ZGDH3 trial (NCT02645981), a multicenter, randomized, open-label, parallel-controlled phase II-III study, donafenib demonstrated statistically significant superiority over sorafenib for the primary endpoint of overall survival (OS) in patients with unresectable or metastatic HCC who had not received prior systemic therapy [1]. Patients were randomized 1:1 to receive donafenib 200 mg twice daily (n=334) or sorafenib 400 mg twice daily (n=334) [2]. Donafenib achieved both non-inferiority (upper limit of 95% CI for HR <1.08) and superiority (upper limit <1.00) over sorafenib [3].

Hepatocellular carcinoma first-line therapy overall survival randomized controlled trial

Safety Profile Differentiation: Reduced Grade ≥3 Drug-Related Adverse Events with Donafenib vs. Sorafenib

In the ZGDH3 head-to-head trial, donafenib exhibited a significantly improved safety and tolerability profile compared with sorafenib. The incidence of drug-related grade 3 or higher adverse events was substantially lower in the donafenib arm [1]. This reduction in severe toxicity was noted to contribute to improved patient adherence and decreased rates of drug interruption and discontinuation [2].

Adverse events safety tolerability hand-foot skin reaction

Metabolic Pathway Divergence: Absence of Amide Hydrolysis Metabolite M6 in Donafenib vs. Sorafenib

A phase I open-label mass balance study using [14C]-radiolabeled donafenib in healthy Chinese male volunteers revealed that while the overall metabolic pathways of donafenib are similar to those of sorafenib, the metabolite profiles differ significantly due to the deuterium isotope effect [1]. A key differentiating finding was that the amide hydrolysis metabolite M6, which is present in the metabolic profile of sorafenib, was absent in donafenib metabolism [2]. The parent drug remained the predominant circulating radioactive component in plasma, accounting for 67.52% of total radioactivity [3].

Pharmacokinetics metabolism deuterium isotope effect metabolite profiling

Cost-Effectiveness Analysis: Donafenib Achieves Lowest ICER Among First-Line HCC Therapies in Chinese Healthcare System

A network meta-analysis and cost-effectiveness study evaluated five first-line systemic treatments for unresectable HCC in China: sorafenib, lenvatinib, donafenib, sintilimab plus bevacizumab (D+A), and atezolizumab plus bevacizumab (T+A). Compared with sorafenib, donafenib yielded an increase of 0.30 life-years and 0.19 quality-adjusted life-years (QALYs), with an incremental cost-effectiveness ratio (ICER) of $27,630.63 per QALY gained [1]. This ICER fell below the willingness-to-pay threshold of $33,521 per QALY (3 times China's per capita GDP), making donafenib the most economical option among all evaluated therapies [2].

Cost-effectiveness health economics QALY ICER

Deuterium Isotope Effect: Structural Differentiation at the Molecular Level

Donafenib is a deuterated derivative of sorafenib, specifically a trideuteromethyl analog (sorafenib-d3) wherein the three hydrogen atoms on the terminal methyl group of the pyridine-2-carboxamide moiety are replaced with deuterium [1]. The deuterium substitution strengthens the carbon-deuterium bond relative to the carbon-hydrogen bond, creating a kinetic isotope effect that reduces the rate of oxidative metabolism by cytochrome P450 enzymes [2]. This molecular modification is protected under patents assigned to Suzhou Zelgen Biopharmaceuticals, distinguishing donafenib from generic sorafenib as a novel chemical entity [3].

Deuterated drug kinetic isotope effect CYP metabolism molecular stability

Donafenib Optimal Application Scenarios: Evidence-Driven Use Cases for Research and Clinical Procurement


First-Line Monotherapy for Unresectable Hepatocellular Carcinoma Requiring Superior OS Over Sorafenib

Donafenib is indicated for procurement and clinical use in patients with unresectable or metastatic HCC who have not received prior systemic therapy, based on the ZGDH3 trial demonstrating median OS of 12.1 months versus 10.3 months for sorafenib (HR 0.831; 95% CI: 0.699–0.988; P=0.0245) [1]. This scenario is particularly relevant for healthcare providers seeking a monotherapy option with proven superiority over sorafenib, as donafenib remains the only monotherapy to have demonstrated statistically significant OS superiority in a head-to-head phase II-III trial in this indication [2].

Treatment Settings Prioritizing Reduced Severe Toxicity and Improved Patient Adherence

For patients or healthcare systems where minimizing grade ≥3 adverse events is a clinical priority, donafenib offers a quantitatively superior safety profile with drug-related grade ≥3 adverse events occurring in 38% of patients compared to 50% with sorafenib (P=0.0018) in the ZGDH3 trial [1]. This reduced toxicity profile is associated with improved patient adherence and decreased drug interruption and discontinuation rates [2], making donafenib a rational choice for patients at elevated risk for hand-foot skin reactions, diarrhea, or other class-associated toxicities.

Cost-Constrained Healthcare Formulary Decisions for Advanced HCC First-Line Therapy

In healthcare systems with budget constraints or formulary cost-effectiveness requirements, donafenib represents the most economical first-line option for unresectable HCC, with an ICER of $27,630.63 per QALY gained relative to sorafenib, falling below the $33,521 per QALY willingness-to-pay threshold in China [1]. This positions donafenib as a preferred procurement choice over lenvatinib (ICER $40,667.92 per QALY) and combination immunotherapy regimens (ICER $51,877–$130,508 per QALY) when balancing clinical efficacy with healthcare resource allocation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Donafenib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.